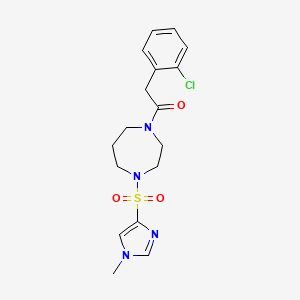

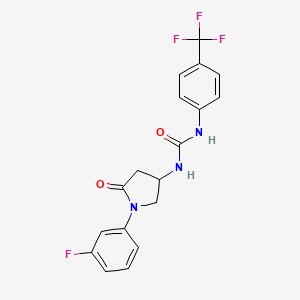

![molecular formula C27H21N3O3S2 B2412539 (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477501-25-0](/img/structure/B2412539.png)

(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups including an indole, a sulfone, a naphtho-thiazole, and a benzamide .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For example, thiamine hydrochloride has been used as an eco-friendly organocatalyst for the synthesis of a broad range of bis(indolyl)methanes . Also, 8-Hydroxy-1-naphthyl ketones have been condensed with hydrazine to give 1H-benzo[de]cinnolines .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide”, also known as “4-(2,3-dihydroindol-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide”.

Cancer Research

This compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. Its structure allows it to bind effectively to targets such as aldo-keto reductase AKR1C3, which is implicated in both breast and prostate cancers . By inhibiting this enzyme, the compound can potentially reduce the growth and spread of cancer cells.

Diabetes Treatment

Research has indicated that derivatives of this compound can act as non-competitive inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion . By inhibiting α-glucosidase, the compound can help manage blood glucose levels, offering a new avenue for the treatment of type 2 diabetes.

Neuroprotective Agents

The compound’s structure suggests it could be used in developing neuroprotective agents. Indole derivatives are known for their neuroprotective properties, and this compound could potentially protect neurons from oxidative stress and other neurotoxic conditions, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

Indole-based compounds have been studied for their antimicrobial properties. This compound could be explored for its potential to inhibit the growth of various bacterial and fungal pathogens. Its unique structure might offer a new mechanism of action against resistant strains .

Anti-inflammatory Agents

The compound’s ability to modulate enzyme activity can be leveraged to develop anti-inflammatory drugs. By inhibiting specific pathways involved in inflammation, it could help reduce symptoms in conditions such as arthritis and other inflammatory diseases .

Antioxidant Properties

Given the structural characteristics of indole derivatives, this compound might exhibit significant antioxidant properties. It could neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .

Cardiovascular Research

The compound could be investigated for its potential benefits in cardiovascular health. By modulating enzyme activities and reducing oxidative stress, it might help in managing conditions like hypertension and atherosclerosis .

Drug Delivery Systems

The unique chemical structure of this compound makes it a candidate for use in drug delivery systems. It could be used to develop novel delivery mechanisms that improve the bioavailability and efficacy of therapeutic agents .

properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O3S2/c1-29-25-22-8-4-2-6-18(22)12-15-24(25)34-27(29)28-26(31)20-10-13-21(14-11-20)35(32,33)30-17-16-19-7-3-5-9-23(19)30/h2-15H,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMAXSYQANWPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

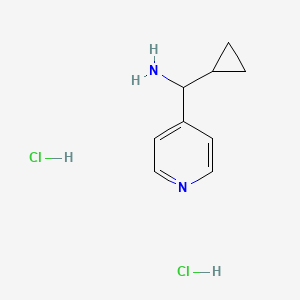

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2412457.png)

![N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B2412463.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)

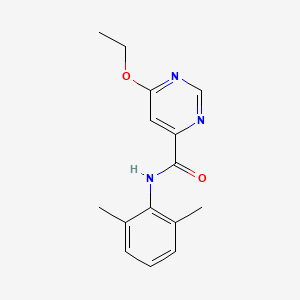

![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)

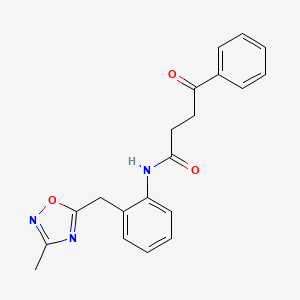

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2412477.png)